4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
4-(4-Ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a fused heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. Key structural attributes include:
- 4-(4-Ethylbenzyl group: A lipophilic substituent that may enhance membrane permeability and target binding.
Synthetic routes for analogous compounds (e.g., thieno-triazolo-pyrimidinones) often involve cyclocondensation of enaminones with heterocyclic amines or hydrazines under catalytic conditions (e.g., triethylamine or ZnCl₂) .
Properties
Molecular Formula |
C23H19FN4OS2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H19FN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3 |
InChI Key |
DIPAOYSRPRIUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, followed by the introduction of the 4-ethylbenzyl and 3-fluorobenzylthio groups. Common reagents used in these reactions include various halogenated compounds, thiols, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, thiols, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, synthetic methods, and biological activities:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., 3-Fluorobenzyl): Enhance metabolic stability and target affinity compared to electron-donating groups (e.g., 3-methylbenzyl) . Piperazinyl-Pyrimidine Moieties: May confer kinase inhibitory activity, as seen in compounds targeting CK1/Wnt signaling .
Core Heterocycle Modifications: Thieno vs. Pyrido Fusion: Pyrido-fused analogs (e.g., pyrido[2,3-d]triazolo[4,3-a]pyrimidinones) exhibit distinct electronic profiles and anticancer activity, suggesting core flexibility in drug design .
Synthetic Flexibility: Shared use of enaminones and triazole derivatives enables modular synthesis, allowing rapid exploration of substituent effects . Catalytic systems (e.g., ZnCl₂) improve reaction yields for sulfur-linked derivatives .
Biological Activity
The compound 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-e][1,2,4]triazolo core fused with a pyrimidinone moiety. The presence of ethyl and fluorobenzyl substituents enhances its chemical diversity and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F N3S |
| Molecular Weight | 343.44 g/mol |
| IUPAC Name | 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
| CAS Number | 1185136-36-0 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, potentially through competitive or non-competitive binding.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that thieno and triazolo derivatives exhibit antimicrobial properties against various pathogens.
Antitumor Activity
Research indicates that compounds with structural similarities to 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one demonstrate significant antitumor activity. For example:
| Compound Name | Type of Activity | Reference |
|---|---|---|
| 5-(phenylsulfonyl)-thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine | Antitumor | |
| 1-(benzenesulfonyl)-3-methylthieno[3,2-e][1,2,4]triazolo[3,2-a]pyrimidin | Antimicrobial |
These compounds often act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Antimicrobial Activity
The compound's thieno and triazolo structures suggest potential antimicrobial properties. Compounds with similar structures have been documented to exhibit activity against bacteria and fungi.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds:
-
Synthesis and Evaluation : A study synthesized derivatives of thieno-triazolo-pyrimidinones and evaluated their biological activities against cancer cell lines. The findings indicated that modifications at the benzyl position significantly influenced cytotoxicity.
- Findings : The most active compounds showed IC50 values in the low micromolar range against breast cancer cell lines.
- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that the presence of electron-withdrawing groups (like fluorine) on the aromatic rings enhances biological activity by increasing lipophilicity and binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
